NF110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

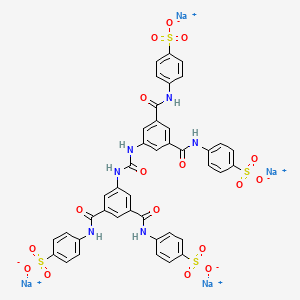

C41H28N6Na4O17S4 |

|---|---|

Molecular Weight |

1096.9 g/mol |

IUPAC Name |

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |

InChI |

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |

InChI Key |

AQJHZNCSXLBXMY-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of NF110

This technical guide provides a comprehensive overview of the mechanisms of action for two distinct molecules referred to as NF110. The primary focus is on this compound as a potent antagonist of the P2X3 purinergic receptor, a molecule of significant interest to drug development professionals. Subsequently, this guide details the function of this compound as a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), a key regulator of gene expression, of interest to researchers in molecular and cellular biology.

Part 1: this compound as a P2X3 Receptor Antagonist

This compound, in the context of small molecule pharmacology, is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in nociception and chronic pain pathways.

Core Mechanism of Action

This compound acts as a competitive antagonist at the P2X3 receptor. It binds to the receptor, likely at or near the ATP binding site, and prevents the conformational changes necessary for channel opening in response to ATP. This inhibition blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and the propagation of pain signals.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been characterized across various P2X receptor subtypes, demonstrating its selectivity for P2X3-containing receptors.

| Receptor Subtype | Parameter | Value | Species | Reference |

| P2X3 | Ki | 36 nM | Rat | [1] |

| P2X3 | IC50 (α,β-methylene-ATP-induced currents) | 527 nM | Rat (Dorsal Root Ganglia Neurons) | [1] |

| P2X3 | IC50 | 0.09 µM | Rat | [2] |

| P2Y | IC50 | > 10 µM | Not Specified | [1] |

Experimental Protocols

This technique is employed to measure the ion currents flowing through the P2X3 receptor in the presence and absence of this compound.

Objective: To determine the inhibitory concentration (IC50) of this compound on ATP-activated currents in cells expressing P2X3 receptors.

Methodology:

-

Cell Preparation: HEK293 cells stably or transiently expressing the human or rat P2X3 receptor are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, and 10 D-glucose. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to ~330 mOsm/L with sucrose.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, and 0.3 Na₂GTP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~310 mOsm/L with sucrose.

-

-

Recording:

-

A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

P2X3 receptors are activated by the application of an agonist, typically α,β-methylene-ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₅₀).

-

After a stable baseline current is established, the agonist is co-applied with varying concentrations of this compound.

-

The peak amplitude of the inward current is measured in the absence and presence of this compound.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a concentration-response curve to determine the IC50 value.

This method is used to identify specific amino acid residues in the P2X3 receptor that are critical for this compound binding and antagonism.

Objective: To investigate the role of specific amino acid residues in the P2X3 receptor in the binding of this compound.

Methodology:

-

Mutant Generation: The cDNA encoding the P2X3 receptor is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to substitute specific amino acid residues with alanine or another amino acid.

-

Transfection: The wild-type and mutant P2X3 receptor cDNAs are transfected into a suitable cell line (e.g., HEK293 cells).

-

Functional Assay: Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant receptors, as described in the protocol above.

-

Data Analysis: The IC50 value for this compound is determined for both wild-type and mutant receptors. A significant shift in the IC50 for a mutant receptor indicates that the mutated residue is important for this compound binding or its inhibitory effect.

Visualizations

Caption: P2X3 receptor signaling pathway and inhibition by this compound.

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Part 2: this compound as the Protein Isoform of ILF3

This compound is a protein isoform of Interleukin Enhancer-binding Factor 3 (ILF3), also known as Nuclear Factor 110. It is a double-stranded RNA-binding protein that often forms a heterodimer with NF45 (ILF2). This complex is involved in multiple aspects of gene regulation, including transcription, RNA processing, and translation.

Core Mechanism of Action

The NF45-NF90/NF110 complex functions as a transcriptional coactivator for several genes. It can be recruited to gene promoters and enhancers, where it interacts with other transcription factors and the general transcriptional machinery to modulate gene expression. This compound has been shown to play a role in the expression of genes involved in cell proliferation, differentiation, and the immune response.

Quantitative Data: Regulation of Gene Expression

The regulatory effects of this compound on gene expression have been quantified in various studies.

| Gene Target | Experimental System | Effect of this compound Overexpression | Quantitative Change | Reference |

| Survivin | HEK-293 cells | Enhanced promoter activity | ~2.5-fold increase | [3][4] |

| IFNB1 | HeLa cells (dsRNA stimulated) | Essential for efficient translation | Depletion of this compound decreases polysomal association of IFNB1 mRNA | [5] |

| Proliferating Cell Nuclear Antigen (PCNA) | Transient reporter assay | Activation of promoter | This compound isoforms are more active than NF90 isoforms |

Experimental Protocols

ChIP is used to identify the genomic regions where this compound/ILF3 is bound to chromatin.

Objective: To determine the genome-wide occupancy of this compound/ILF3 in a specific cell type.

Methodology:

-

Cross-linking: K562 cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to NF90/NF110 (ILF3). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified to remove proteins.

-

Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

RIP is used to identify the RNA molecules that are physically associated with this compound/ILF3.

Objective: To identify the RNA targets of this compound/ILF3.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer that preserves RNA-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against this compound/ILF3, and the immune complexes are captured on beads.

-

Washing: The beads are washed to remove non-specifically bound RNAs and proteins.

-

RNA Elution: The RNA is eluted from the immunoprecipitated complexes.

-

RNA Purification: The RNA is purified.

-

Analysis: The purified RNA can be analyzed by reverse transcription followed by qPCR (RT-qPCR) to quantify the enrichment of specific RNAs, or by high-throughput sequencing (RIP-seq) to identify all associated RNAs.

Visualizations

Caption: Role of the NF45-NF110 complex in transcriptional regulation.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

References

- 1. RNA stability protein ILF3 mediates cytokine-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin Enhancer-binding Factor 3/NF110 Is a Target of YM155, a Suppressant of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. njms.rutgers.edu [njms.rutgers.edu]

NF110: A Technical Guide to a Potent P2X3 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a key therapeutic target for managing chronic pain, chronic cough, and other conditions involving afferent sensitization.[1][2] NF110, a polysulfonated compound and a suramin analog, has emerged as a potent and relatively selective antagonist of the P2X3 receptor.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the structural basis for its activity. The information presented is intended to serve as a resource for researchers utilizing this compound as a pharmacological tool or considering its derivatives in drug discovery programs.

P2X3 Receptor and Mechanism of Action of this compound

P2X3 receptors are trimeric ion channels that open in response to binding extracellular adenosine triphosphate (ATP).[1][3] ATP is released from cells during injury or stress and acts as a crucial signaling molecule in nociceptive pathways.[1][5] Upon activation, P2X3 receptors become permeable to cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of an action potential in sensory neurons.[3][6] This signaling cascade is fundamental to the sensation of pain.[5][7]

This compound functions as a competitive antagonist at the P2X3 receptor.[5][8] It binds to the receptor, likely at or near the ATP binding site, without activating the channel.[5] By occupying this site, it prevents ATP from binding and triggering the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascade.[5][8]

Quantitative Pharmacological Data

This compound exhibits high affinity and potent antagonism at P2X3 receptors. Its selectivity is notable when compared to other P2X subtypes, particularly P2X2, and it is inactive at P2Y metabotropic receptors.[4][9]

Table 1: Binding Affinity of this compound at Recombinant P2X Receptors

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

|---|---|---|---|

| P2X3 | 36 nM | Not Specified | [4][9] |

| P2X1 | 82 nM | Not Specified | [4] |

| P2X2 | 4144 nM | Not Specified |[4] |

Table 2: Functional Antagonism by this compound

| Assay Type | Receptor Target | IC50 | Agonist Used | Cell System | Reference |

|---|---|---|---|---|---|

| Electrophysiology | Endogenous P2X3 | 527 nM | α,β-meATP | Rat Dorsal Root Ganglia (DRG) Neurons | [4][9][10] |

| Not Specified | Rat P2X3 | 90 nM | Not Specified | Not Specified | [3] |

| Not Specified | P2Y1, P2Y2, P2Y11 | > 10 µM | Not Specified | Stably Expressed |[4][9] |

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize P2X3 receptor antagonists like this compound.

This method directly measures the ion flow through P2X3 channels in response to an agonist and its inhibition by an antagonist.

-

Cell Preparation:

-

Culture primary dorsal root ganglia (DRG) neurons or a cell line (e.g., HEK293) stably expressing the P2X3 receptor.[6]

-

Plate cells onto glass coverslips suitable for microscopy and recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., Frog Ringer's solution: 115 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).[11]

-

Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ and fill with an intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.3).

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a selected cell, clamping the membrane potential at -60 mV.

-

Record a baseline current.

-

Apply a P2X3-specific agonist, such as α,β-methylene ATP (α,β-meATP), via a rapid perfusion system to evoke an inward current.

-

After washout and recovery, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.

-

Co-apply the agonist with this compound and record the inhibited current.

-

-

Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This high-throughput method measures the increase in intracellular calcium resulting from P2X3 receptor activation.[12]

-

Cell Preparation:

-

Dye Loading:

-

Wash cells with a buffered salt solution (e.g., HBSS with 20 mM HEPES).

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.04% Pluronic F-127) in the buffer.[15]

-

Incubate the cells with the loading solution for 45-60 minutes at 37°C in the dark.[15]

-

Wash the cells twice with buffer to remove excess dye.[15]

-

-

Compound Incubation and Measurement:

-

Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 5-15 minutes).

-

Place the plate into a fluorescence plate reader (e.g., FlexStation3).[13]

-

Record a baseline fluorescence reading (λexc/em ~485/525 nm).

-

Add a P2X3 agonist (e.g., ATP or α,β-meATP) to all wells simultaneously using the instrument's integrated fluidics.

-

Immediately begin recording the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (Peak - Baseline) for each well.

-

Normalize the data to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).

-

Generate dose-response curves to calculate the IC50 of this compound.

-

Structure-Activity Relationship (SAR) Insights

This compound is a derivative of the non-selective P2 receptor antagonist suramin. The improved selectivity and potency of this compound for the P2X3 subtype are primarily determined by the specific arrangement of its polysulfonated naphthylurea groups.[3][4] Research indicates that the precise location and number of sulfonic acid groups on the aromatic rings are critical for differentiating between P2X receptor subtypes.[4][8] This suggests that the architecture of the ATP binding pocket on P2X3 has unique electrostatic and steric features that favor the specific geometry of this compound over other suramin analogs.

Conclusion

This compound is a valuable pharmacological tool for the study of P2X3 receptors. Its high potency and selectivity profile make it superior to broader antagonists like suramin for probing the physiological and pathological roles of P2X3-mediated signaling. The data and protocols summarized in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations into sensory neuron function and the development of novel therapeutics for pain and other sensory disorders.

References

- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Interaction between P2X3 and ERα/ERβ in ATP-mediated calcium signaling in mice sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to NF110: A Potent and Selective P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF110 is a potent and selective competitive antagonist of the P2X3 receptor, a key player in nociceptive signaling pathways. As a suramin analog, its unique chemical structure confers high affinity for the P2X3 receptor subtype, making it a valuable tool for studying purinergic signaling and a potential lead compound for the development of novel analgesics. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, where they play a crucial role in the sensation of pain.[1] The release of ATP during tissue injury or inflammation activates these receptors, leading to cation influx, depolarization, and the initiation of pain signals.[2] Consequently, antagonists of the P2X3 receptor are of significant interest for the development of new pain therapies.[1]

This compound, a tetrasulfonated suramin derivative, has emerged as a highly potent and selective antagonist of the P2X3 receptor.[3] Its ability to discriminate between different P2X receptor subtypes makes it a superior research tool compared to its less selective parent compound, suramin. This guide summarizes the current knowledge on this compound, with a focus on its quantitative pharmacological data, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Chemical Properties and Structure

This compound is a symmetrical molecule derived from suramin, characterized by four benzenesulfonic acid groups.[3]

-

IUPAC Name: sodium 4,4',4'',4'''-((5,5'-(carbonylbis(azanediyl))bis(isophthaloyl))tetrakis(azanediyl))tetrabenzenesulfonate[4]

-

Molecular Formula: C41H28N6Na4O17S4[4]

-

Molecular Weight: 1096.9 g/mol [5]

Mechanism of Action

This compound acts as a competitive antagonist at the P2X3 receptor.[6] Schild analysis has confirmed this competitive mechanism, demonstrating a parallel rightward shift in the ATP concentration-response curve in the presence of this compound without a reduction in the maximal response.[3] It directly competes with ATP for the binding site on the P2X3 receptor, thereby preventing channel activation and subsequent cation influx.[6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various P2X receptor subtypes using different experimental assays. The data is summarized in the tables below.

Table 1: Antagonist Potency of this compound at P2X Receptors

| Receptor Subtype | Assay Type | Agonist | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| P2X3 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | 36 | [7] |

| P2X3 | Electrophysiology (DRG neurons) | α,β-meATP | Rat | 527 | - | [7] |

| P2X1 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | 82 | [8] |

| P2X2 | Two-Electrode Voltage Clamp | ATP | Rat | - | 4144 | [8] |

| P2X2/3 | Two-Electrode Voltage Clamp | α,β-meATP | Rat | - | - | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Fold Selectivity (vs. P2X3) |

| P2X1 | ~2.3-fold |

| P2X2 | ~115-fold |

Note: Fold selectivity is calculated based on the Ki values.

Signaling Pathways

Activation of the P2X3 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, which is then propagated to the central nervous system and perceived as pain. This compound blocks this initial step of signal transduction.

P2X3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize this compound. Specific parameters may vary between individual studies.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure ion flow across the membrane of a cell expressing the receptor of interest.

Workflow for Two-Electrode Voltage Clamp (TEVC) Experiments.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype and incubated for 2-5 days to allow for receptor expression.

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection.

-

The membrane potential is clamped to a holding potential (e.g., -60 mV).

-

The oocyte is perfused with the agonist (e.g., ATP or α,β-meATP) to elicit a baseline current.

-

To determine antagonist potency, the oocyte is pre-incubated with varying concentrations of this compound before co-application with the agonist.

-

The resulting inward currents are recorded.

-

-

Data Analysis: Concentration-response curves are generated to determine IC50 values. For mechanistic studies, a Schild analysis is performed.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to receptor activation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the P2X3 receptor are seeded into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay:

-

The cell plate is placed in a FLIPR instrument.

-

Baseline fluorescence is measured.

-

A solution containing the P2X3 receptor agonist is added to the wells.

-

For antagonist studies, cells are pre-incubated with this compound before the addition of the agonist.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.

-

-

Data Analysis: The increase in fluorescence is used to generate concentration-response curves and calculate EC50 values for agonists and IC50 values for antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor.

Workflow for Radioligand Binding Assays.

Methodology:

-

Membrane Preparation: Cell membranes from cells overexpressing the P2X3 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction:

-

In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled P2X ligand (e.g., [3H]α,β-meATP).

-

For competition assays, increasing concentrations of unlabeled this compound are included in the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data for this compound are not extensively available in the public domain. As a suramin analog, it is anticipated to have a long plasma half-life and high protein binding, similar to suramin itself. However, specific studies on this compound are required to confirm these properties.

Conclusion

This compound is a valuable pharmacological tool for the study of P2X3 receptor function. Its high potency and selectivity make it a precise probe for elucidating the role of P2X3 in various physiological and pathological processes, particularly in the context of pain and sensory signaling. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data strongly support its utility in preclinical research and as a foundational molecule for the design of next-generation P2X3-targeted therapeutics. This technical guide provides a comprehensive summary of the current understanding of this compound, intended to facilitate its application in academic and industrial research settings.

References

- 1. dovepress.com [dovepress.com]

- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

The Role of NF110 in Embryonic Stem Cell Pluripotency: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Embryonic stem cells (ESCs) possess the remarkable dual capacity for indefinite self-renewal and the potential to differentiate into all cell lineages of an organism, a property known as pluripotency. This state is governed by a complex and meticulously balanced regulatory network. For years, research has centered on a core triad of transcription factors—Oct4, Sox2, and Nanog—that establish and maintain ESC identity. However, the contributions of post-transcriptional and translational regulation to this network have remained less understood. Emerging evidence has highlighted the critical role of RNA-binding proteins (RBPs), which act as key agents of post-transcriptional control.

This technical guide focuses on the function of Nuclear Factor 110 (NF110), a double-stranded RBP, in the context of ESC pluripotency. This compound, along with its isoform NF90, is encoded by the Interleukin Enhancer Binding Factor 3 (Ilf3) gene. These proteins often function as a heterodimer with NF45 (encoded by Ilf2). An unbiased RNAi screen targeting RBPs in an ESC differentiation assay first identified NF90/NF110 as crucial promoters of the pluripotent state, revealing that their depletion accelerates the transition toward a differentiated, epiblast-like state. This guide provides an in-depth summary of the current understanding of this compound's mechanism, its impact on the pluripotency-differentiation balance, and the experimental methodologies used to elucidate its function.

Molecular Profile: this compound and its Interacting Partners

This compound and NF90 are splice variants of the Ilf3 gene and are characterized by the presence of double-stranded RNA-binding motifs (dsRBMs). They are predominantly localized in the nucleus and are known to participate in a wide array of cellular processes, including transcription, mRNA transport, and translation control. In the context of ESCs, NF90 and this compound form a stable and functional complex with NF45. X-ray crystallography has confirmed that these proteins can heterodimerize through a dsRNA-binding domain associated with zinc fingers (DZF) motif present in both NF45 and NF90/NF110. This complex is the primary functional unit that engages with the cellular machinery to regulate ESC fate.

Core Functions of this compound in Embryonic Stem Cells

Genetic knockout studies have been instrumental in defining the essential roles of this compound in ESCs. The loss of NF90 and this compound leads to significant and distinct cellular phenotypes, primarily affecting proliferation and the fidelity of differentiation.

Maintenance of ESC Proliferation

A hallmark of pluripotent stem cells is their rapid proliferation, characterized by a truncated G1 phase of the cell cycle. Characterization of ESCs with a combined knockout of NF90 and this compound (NF90 + this compound KO) revealed a marked impairment in cell proliferation compared to wild-type controls. This suggests that the NF45/NF90/NF110 complex is integral to maintaining the high proliferative rate essential for the expansion of the undifferentiated stem cell pool.

Table 1: Summary of Proliferation Assay Results in Knockout ESCs

| Cell Line | Proliferation Phenotype | Key Finding |

|---|---|---|

| Wild-Type (WT) | Normal, rapid proliferation | Baseline for comparison. |

| NF45 KO | Severely impaired proliferation | Indicates NF45 has a critical role. |

| NF90 + this compound KO | Impaired proliferation | Demonstrates the essential role of Ilf3 isoforms. |

| this compound KO | Less pronounced proliferation defect | Suggests some functional redundancy with NF90. |

Regulation of Pluripotency and Differentiation

The NF45/NF90/NF110 complex acts as a crucial gatekeeper of the pluripotent state, balancing the competing forces of self-renewal and differentiation. Knockdown of NF90/NF110 was found to promote differentiation towards an epiblast-like state, indicating their role in suppressing this transition.

Further studies using knockout models in directed differentiation assays have shown that the loss of these factors leads to dysregulated entry into embryonic lineages. While NF45 KO ESCs show a predisposition to the primed epiblast-like cell (EpiLC) state, they fail to properly differentiate further into the three primary germ layers. NF90 + this compound KO ESCs exhibit similar, though generally milder, defects. Notably, these cells display a specific inability to activate the mesodermal lineage, evidenced by their failure to express the key mesodermal marker T/Brachyury.

Table 2: Summary of Gene Expression Changes in Differentiating Knockout ESCs

| Cell Line | Pluripotency Markers (e.g., Klf4) | Primed Epiblast Markers (e.g., Fgf5) | Lineage Markers (Ectoderm, Mesoderm, Endoderm) |

|---|---|---|---|

| NF45 KO | Appropriate downregulation | Overactivation | Failure to activate markers for all three germ layers. |

| NF90 + this compound KO | Appropriate downregulation | Mild overactivation | Dysregulated activation; specific defect in activating mesoderm (T/Brachyury). |

| this compound KO | Appropriate downregulation | Mild overactivation | Less pronounced differentiation defects compared to other KOs. |

Molecular Mechanisms and Regulatory Networks

The functions of this compound in ESCs are mediated through its role as an RBP and its participation in a complex regulatory feedback loop with its binding partner, NF45.

Direct Regulation of RNA Processing

RNA Immunoprecipitation followed by sequencing (RIP-seq) in ESCs has demonstrated that NF90/NF110 directly bind to a cohort of RNAs. Gene Ontology (GO) analysis of these target RNAs revealed enrichment for genes involved in cell proliferation, differentiation, and RNA processing. This provides a direct mechanistic link between the NF45/NF90/NF110 complex and its observed cellular functions, suggesting it acts as a post-transcriptional regulator, likely influencing the stability, translation, or splicing of key transcripts that govern the pluripotency network.

A Coordinated Feedback Loop

Evidence points to a model of mutual regulation where NF45 and NF90/NF110 influence each other's expression levels, forming a coordinated regulatory unit. For instance, the protein levels of NF45 were found to be decreased in NF90 + this compound KO cells. This feedback mechanism allows the complex to function as a finely tuned module that helps balance the push and pull between pluripotency and differentiation cues.

Figure 1: Regulatory role of the NF45/NF90/NF110 complex in ESCs.

Experimental Protocols and Workflows

The elucidation of this compound's role in ESCs has relied on a combination of functional genomics, molecular biology, and bioinformatics techniques. The general workflow involves an initial screen to identify candidates, followed by genetic perturbation to establish function, and finally mechanistic studies to determine the molecular basis of action.

Figure 2: General experimental workflow for identifying and characterizing this compound.

Detailed Methodologies

Below are detailed protocols for the key experiments used to study this compound function, based on standard practices and published literature.

1. CRISPR/Cas9-Mediated Generation of Knockout ESC Lines

-

Objective: To create stable ESC lines lacking NF45, NF90+this compound, or this compound to study loss-of-function phenotypes.

-

Protocol:

-

gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' regions of the coding sequence for Ilf2 (NF45) or Ilf3 (NF90/NF110). For the this compound-specific knockout, gRNAs are designed to target the exon unique to the this compound isoform.

-

Vector Cloning: Clone designed gRNA sequences into a Cas9-expressing vector (e.g., pX459), which also contains a puromycin resistance cassette for selection.

-

Transfection: Transfect wild-type mouse ESCs (e.g., V6.5 line) with the gRNA/Cas9 plasmids using a lipid-based transfection reagent like Lipofectamine 3000.

-

Selection: 24 hours post-transfection, apply puromycin selection (1 µg/mL) for 48 hours to enrich for transfected cells.

-

Clonal Isolation: Plate the surviving cells at a very low density to allow for the growth of individual colonies. Manually pick well-isolated colonies and expand them in separate wells.

-

Validation:

-

Genomic PCR & Sequencing: Screen clonal lines by PCR using primers flanking the targeted region to identify clones with the expected deletion. Confirm the deletion by Sanger sequencing.

-

Western Blot: Confirm the absence of the target protein in validated knockout clones using specific antibodies against NF45, NF90, and this compound.

-

-

2. Embryoid Body (EB) Differentiation Assay

-

Objective: To assess the ability of knockout ESCs to differentiate into the three embryonic germ layers in a 3D culture system.

-

Protocol:

-

ESC Preparation: Grow wild-type and knockout ESCs to confluency. Dissociate cells into a single-cell suspension using TrypLE.

-

EB Formation (Hanging Drop Method):

-

Resuspend cells in differentiation medium (standard ESC medium without LIF).

-

Pipette 20 µL drops, each containing ~1000 cells, onto the lid of a petri dish.

-

Invert the lid over a dish containing PBS to create a humidified chamber. Culture for 2 days to allow cell aggregation into EBs.

-

-

Suspension Culture: After 2 days, gently wash the EBs from the lid into a low-adhesion petri dish with fresh differentiation medium.

-

Time Course Collection: Culture the EBs in suspension for up to 12 days, changing the medium every 2 days. Harvest EBs at specific time points (e.g., Day 0, 3, 6, 9, 12).

-

Analysis:

-

RNA Extraction: Extract total RNA from harvested EBs using an RNeasy Mini Kit (Qiagen).

-

qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of key lineage markers: Pax6 (ectoderm), T/Brachyury (mesoderm), and Gata6 (endoderm), as well as pluripotency markers like Klf4.

-

-

3. RNA Immunoprecipitation and Sequencing (RIP-seq)

-

Objective: To identify the specific RNA transcripts that are physically associated with the NF90/NF110 proteins in ESCs.

-

Protocol:

-

Cell Lysis: Harvest ~10-20 million ESCs and lyse them in a polysome lysis buffer containing RNase inhibitors and protease inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysate overnight at 4°C with magnetic beads pre-coated with an anti-NF90/NF110 antibody. A parallel IP with a non-specific IgG antibody serves as a negative control.

-

-

Washing: Wash the beads extensively with a high-salt buffer to remove non-specific binding partners.

-

RNA Elution & Extraction: Elute the RNA-protein complexes from the beads and treat with Proteinase K to digest the protein. Purify the co-precipitated RNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation:

-

Assess the quality and quantity of the immunoprecipitated RNA.

-

Construct a sequencing library from the RIP-RNA and the input control RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

-

-

Sequencing & Analysis: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq). Align reads to the reference genome and perform peak calling to identify transcripts that are significantly enriched in the NF90/NF110 IP compared to the IgG and input controls.

-

Conclusion and Future Outlook

This compound, in concert with its isoform NF90 and its partner NF45, has emerged as a critical post-transcriptional regulator in the intricate network governing embryonic stem cell pluripotency. The evidence robustly demonstrates that this complex is essential for maintaining the rapid proliferation of undifferentiated ESCs and for ensuring the high-fidelity execution of differentiation programs. Its mechanism of action involves the direct binding and regulation of transcripts related to cell fate, proliferation, and RNA processing, all orchestrated within a tightly controlled feedback loop with NF45.

For drug development professionals, the NF45/NF90/NF110 complex represents a potential target for modulating stem cell behavior. Strategies aimed at stabilizing or disrupting this complex could offer novel ways to enhance the efficiency of directed differentiation protocols for regenerative medicine or, conversely, to maintain a stable pluripotent state for cell expansion.

Future research should focus on identifying the full spectrum of RNA targets for this compound and dissecting how their regulation is altered during the exit from pluripotency. Understanding the specific downstream pathways controlled by this RBP complex will provide a more complete picture of post-transcriptional regulation in stem cell biology and open new avenues for therapeutic intervention.

An In-depth Technical Guide on the Formation and Function of the NF110 and NF90/NF45 Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factors NF110, NF90, and NF45 are highly conserved proteins that play pivotal roles in a multitude of cellular processes. NF90 (also known as Interleukin enhancer-binding factor 3, ILF3) and its larger splice isoform this compound, form heterodimeric complexes with NF45 (ILF2). These complexes are central to gene regulation, influencing transcription, post-transcriptional modifications, and translation. This technical guide provides a comprehensive overview of the formation of the this compound and NF90/NF45 complexes, their functional implications in key signaling pathways, and detailed methodologies for their study.

Protein Isoforms and Complex Formation

The NF90 and this compound proteins are products of alternative splicing from the ILF3 gene. They share a common N-terminal region but differ in their C-terminal domains.[1] NF45 is encoded by the ILF2 gene. The primary interaction between NF90/NF110 and NF45 is through their N-terminal regions, which contain a DZF (dsRBM and zinc finger associated) domain, leading to the formation of stable heterodimeric core complexes: NF90-NF45 and this compound-NF45.[2][3] This heterodimerization is crucial for the stability of the individual proteins, as the depletion of one partner often leads to the degradation of the other.[2][4] While these core complexes are stable, they can also be part of larger, more labile multi-protein complexes within the cell.[2][4] The majority of these complexes are localized within the nucleus.[2]

Quantitative Data on Complex Formation and Interactions

| Complex/Protein | Ligand | Technique | Dissociation Constant (Kd) | Reference |

| NF90dsRBDs | 21mer dsRNA | Fluorescence Anisotropy | 433 ± 55 nM | [5] |

| NF90long/NF45ΔN28 | 21mer dsRNA | Fluorescence Anisotropy | 46 ± 16 nM | [5] |

This table summarizes the available quantitative data on the binding affinity of NF90 and its complex with NF45 to dsRNA. The approximately 10-fold higher affinity of the NF90/NF45 complex compared to the NF90 dsRNA-binding domains alone highlights the importance of the heterodimer formation for RNA binding.

Signaling Pathways and Functions

The this compound and NF90/NF45 complexes are implicated in several critical cellular signaling pathways.

Regulation of Interleukin-2 (IL-2) Gene Expression

The NF90/NF45 complex was initially identified for its role in regulating the expression of the IL-2 gene, a key cytokine in the immune response. Upon T-cell activation, the complex binds to the Antigen Receptor Response Element (ARRE) in the IL-2 promoter, enhancing its transcription.[6][7][8]

Activation of the c-fos Gene

The NF45-NF90 and NF45-NF110 complexes function as transcriptional coactivators for the immediate-early gene c-fos.[9][10] They are present at the c-fos promoter even before induction and their occupancy increases upon stimulation, suggesting a role in the rapid transcriptional response of this gene.[9]

Role in microRNA (miRNA) Biogenesis

The NF90/NF45 complex acts as a negative regulator of miRNA biogenesis. It binds to primary miRNA transcripts (pri-miRNAs), which is thought to impede their processing by the Microprocessor complex (Drosha/DGCR8), leading to a reduction in the levels of mature miRNAs.[2][11][12][13]

Involvement in Ribosome Biogenesis

NF45 and NF90 have been identified as components of precursors to the 60S ribosomal subunit and are enriched in the nucleolus.[14][15][16] They are considered novel factors required for the maturation of 60S ribosomal subunits in higher eukaryotes.[14][15]

Experimental Protocols

Co-immunoprecipitation (Co-IP) for NF90/NF45 Interaction

This protocol is designed to verify the in vivo interaction between NF90/NF110 and NF45.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against NF90 or NF45

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-NF90 or anti-NF45) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Neutralization: Immediately neutralize the eluate with neutralization buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both NF90/NF110 and NF45.

Chromatin Immunoprecipitation (ChIP) for NF90/NF110 Promoter Binding

This protocol is used to determine if NF90/NF110 binds to a specific promoter region (e.g., IL-2 or c-fos promoter) in vivo.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Antibody against NF90/NF110

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against NF90/NF110.

-

Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Washing: Wash the beads with a series of stringent wash buffers.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with Proteinase K and purify the DNA.

-

Analysis: Quantify the amount of precipitated promoter DNA using quantitative PCR (qPCR) with primers specific for the target promoter region.

GST Pull-Down Assay for In Vitro Interaction

This assay confirms a direct physical interaction between NF90/NF110 and NF45 in vitro.

Materials:

-

GST-tagged NF45 (bait protein) purified from bacteria

-

In vitro translated and radioactively labeled NF90 or this compound (prey protein)

-

Glutathione-agarose beads

-

Binding buffer

-

Wash buffer

-

SDS-PAGE sample buffer

Procedure:

-

Bait Immobilization: Incubate purified GST-NF45 with glutathione-agarose beads to immobilize the bait protein.

-

Binding: Add the radiolabeled NF90 or this compound to the beads and incubate to allow for interaction.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and detect the radiolabeled prey protein by autoradiography.

Conclusion

The this compound and NF90/NF45 complexes are multifaceted regulators of gene expression, acting at multiple levels from transcription to translation. Their stable heterodimeric formation is critical for their function and stability. Understanding the intricate roles of these complexes in cellular signaling pathways is essential for elucidating fundamental biological processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated. The experimental protocols provided in this guide offer a robust framework for the investigation of these important nuclear factors.

References

- 1. NF45 and NF90 Regulate Mitotic Gene Expression by Competing with Staufen-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Factor 45 (NF45) Is a Regulatory Subunit of Complexes with NF90/110 Involved in Mitotic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Protein-Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear factor 45 (NF45) is a regulatory subunit of complexes with NF90/110 involved in mitotic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear factor 90 uses an ADAR2-like binding mode to recognize specific bases in dsRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. m.youtube.com [m.youtube.com]

- 8. npchem.co.th [npchem.co.th]

- 9. The RNA Binding Complexes NF45-NF90 and NF45-NF110 Associate Dynamically with the c-fos Gene and Function as Transcriptional Coactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RNA binding complexes NF45-NF90 and NF45-NF110 associate dynamically with the c-fos gene and function as transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]

- 12. goldbio.com [goldbio.com]

- 13. The NF90-NF45 Complex Functions as a Negative Regulator in the MicroRNA Processing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. bosterbio.com [bosterbio.com]

- 16. NF45/NF90‐mediated rDNA transcription provides a novel target for immunosuppressant development | EMBO Molecular Medicine [link.springer.com]

The Role of NF90/NF110 in Circular RNA Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Circular RNAs (circRNAs) are a class of non-coding RNAs with diverse regulatory functions. Their biogenesis, a process known as back-splicing, is tightly regulated by various cellular factors. Among these, the double-stranded RNA-binding proteins Nuclear Factor 90 (NF90) and its isoform NF110, collectively referred to as NF90/NF110 (encoded by the ILF3 gene), have emerged as key regulators. This technical guide provides an in-depth overview of the function of NF90/NF110 in circRNA biogenesis, detailing the underlying molecular mechanisms, experimental methodologies to study these interactions, and the impact of this regulation in physiological and pathological contexts, particularly in the antiviral immune response.

Core Mechanism of NF90/NF110-Mediated circRNA Biogenesis

NF90/NF110 are critical promoters of circRNA formation through their ability to bind double-stranded RNA (dsRNA) structures within pre-mRNAs. The biogenesis of many circRNAs is facilitated by the presence of inverted complementary sequences, such as Alu repeats, in the introns flanking the exons destined for circularization. These complementary sequences hybridize to form an RNA duplex, bringing the 5' and 3' splice sites into close proximity, a conformation that favors the back-splicing reaction over canonical linear splicing.

NF90/NF110, through their dsRNA-binding motifs (dsRBMs), recognize and bind to these intronic RNA duplexes.[1][2][3] This binding stabilizes the secondary structure, further promoting the juxtaposition of the splice sites and enhancing the efficiency of back-splicing by the spliceosome.[2]

Dynamic Regulation of NF90/NF110 Function in Viral Infection

The function of NF90/NF110 in circRNA biogenesis is dynamically regulated, most notably during viral infection.[1][3] Upon sensing of viral dsRNA, a key pathogen-associated molecular pattern (PAMP), the cellular machinery initiates an antiviral response. A central player in this response is the protein kinase R (PKR), which is activated by dsRNA. Activated PKR phosphorylates NF90/NF110, triggering their translocation from the nucleus to the cytoplasm.[4][5][6]

This subcellular relocalization has a dual consequence:

-

Downregulation of circRNA Biogenesis: The nuclear pool of NF90/NF110 is depleted, leading to a global reduction in the biogenesis of their target circRNAs.[1][3]

-

Antiviral Response in the Cytoplasm: In the cytoplasm, the released NF90/NF110 can directly bind to viral mRNAs, inhibiting their translation and thus restricting viral replication.[1][2]

This coordinated regulation highlights a fascinating interplay between circRNA metabolism and innate immunity, where NF90/NF110 act as a molecular switch.

Data Presentation: Quantitative Analysis of NF90/NF110-Mediated circRNA Regulation

The regulatory role of NF90/NF110 on circRNA expression has been quantified in several studies, primarily through knockdown and overexpression experiments followed by high-throughput sequencing or quantitative PCR. The following tables summarize representative data on the impact of NF90/NF110 modulation on circRNA levels.

| circRNA Target | Cell Line | Experimental Condition | Fold Change in circRNA Expression | Reference |

| circPOLR2A | HeLa | NF90 Knockdown | ↓ (significant decrease) | Li et al., 2017 |

| circPOLR2A | HeLa | This compound Knockdown | ↓ (significant decrease) | Li et al., 2017 |

| circPOLR2A | HeLa | NF90 Overexpression | ↑ (significant increase) | Li et al., 2017 |

| circPOLR2A | HeLa | This compound Overexpression | ↑ (significant increase) | Li et al., 2017 |

| Global circRNAs | HeLa | NF90/NF110 Knockdown | ↓ (general decrease) | Li et al., 2017 |

Table 1: Effect of NF90/NF110 Knockdown and Overexpression on circRNA Expression.

| Condition | Cellular Fraction | Protein | Relative Abundance | Reference |

| Mock Treatment | Nucleus | NF90/NF110 | High | Li et al., 2017 |

| Mock Treatment | Cytoplasm | NF90/NF110 | Low | Li et al., 2017 |

| Poly(I:C) Treatment | Nucleus | NF90/NF110 | Low | Li et al., 2017 |

| Poly(I:C) Treatment | Cytoplasm | NF90/NF110 | High | Li et al., 2017 |

Table 2: Subcellular Localization of NF90/NF110 in Response to Viral Mimic (Poly(I:C)).

Experimental Protocols

RNA Immunoprecipitation (RIP) for NF90/NF110

This protocol is for the immunoprecipitation of endogenous NF90/NF110 to identify associated circRNAs.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors)

-

Antibody against NF90/NF110 (and corresponding IgG control)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)

-

Elution Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol and 3 M Sodium Acetate

-

RNase-free water

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIP Lysis Buffer and incubate on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation: Add the anti-NF90/NF110 antibody or IgG control to the cleared lysate and incubate with rotation at 4°C.

-

Bead Binding: Add pre-washed Protein A/G magnetic beads and continue the incubation.

-

Washes: Pellet the beads using a magnetic stand and wash several times with Wash Buffer.

-

Elution: Elute the RNA-protein complexes from the beads using Elution Buffer.

-

Protein Digestion: Add Proteinase K to the eluate and incubate to digest the protein.

-

RNA Purification: Extract the RNA using Phenol:Chloroform:Isoamyl Alcohol followed by ethanol precipitation.

-

Analysis: Resuspend the RNA pellet in RNase-free water. The enriched circRNAs can be identified and quantified by RT-qPCR or high-throughput sequencing.

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for NF90/NF110

CLIP-Seq provides a high-resolution map of the direct binding sites of NF90/NF110 on RNA.

Materials:

-

Cells of interest

-

UV cross-linking instrument (254 nm)

-

Lysis and Wash Buffers (as for RIP, with optimized concentrations)

-

RNase I

-

3' and 5' RNA linkers

-

T4 RNA ligase

-

Reverse transcriptase and primers

-

PCR amplification reagents

-

Gel electrophoresis equipment

-

High-throughput sequencing platform

Procedure:

-

UV Cross-linking: Expose cells to UV light to create covalent cross-links between NF90/NF110 and their bound RNAs.

-

Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA with RNase I to obtain small RNA fragments bound to the protein.

-

Immunoprecipitation: Perform immunoprecipitation of the NF90/NF110-RNA complexes as described in the RIP protocol.

-

Linker Ligation: Ligate 3' and 5' RNA linkers to the ends of the RNA fragments.

-

Protein Digestion and RNA Purification: Digest the protein with Proteinase K and purify the RNA fragments.

-

Reverse Transcription and PCR: Reverse transcribe the RNA fragments into cDNA and amplify by PCR.

-

Sequencing and Analysis: Sequence the resulting cDNA library and map the reads to the genome to identify the binding sites of NF90/NF110.

In Vitro Splicing Assay for circRNA Biogenesis

This assay reconstitutes the back-splicing reaction in a test tube to directly assess the effect of NF90/NF110 on circRNA formation.

Materials:

-

In vitro transcription system (e.g., T7 RNA polymerase)

-

Radiolabeled nucleotides (e.g., [α-³²P]UTP)

-

Linear pre-mRNA template containing the exons to be circularized and flanking intronic sequences with complementary repeats

-

HeLa cell nuclear extract

-

Recombinant purified NF90/NF110 protein

-

Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)

-

RNA purification reagents

-

Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

-

Pre-mRNA Synthesis: Synthesize radiolabeled pre-mRNA substrate by in vitro transcription.

-

Splicing Reaction: Set up splicing reactions containing the radiolabeled pre-mRNA, HeLa nuclear extract, and splicing buffer. For experimental conditions, add purified recombinant NF90/NF110.

-

Incubation: Incubate the reactions at 30°C to allow splicing to occur.

-

RNA Extraction: Stop the reactions and extract the RNA.

-

Analysis by PAGE: Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA products by autoradiography. The formation of circRNA can be identified by its characteristic slower migration compared to its linear counterpart and its resistance to exonuclease treatment.

Visualizations

Signaling Pathway of NF90/NF110 Regulation during Viral Infection

Caption: NF90/NF110 regulation during viral infection.

Experimental Workflow for NF90/NF110 CLIP-Seq

Caption: Workflow for identifying NF90/NF110 binding sites.

Logical Relationship of NF90/NF110 in circRNA Biogenesis

References

- 1. Coordinated circRNA Biogenesis and Function with NF90/NF110 in Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF90/NF110 Contribute to Coordinated Regulation of circRNA Biogenesis and Function in Viral Infection----Chinese Academy of Sciences [english.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF90 exerts antiviral activity through regulation of PKR phosphorylation and stress granules in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of NF110: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF110, a derivative of suramin, is a potent and selective antagonist of specific subtypes of P2X purinergic receptors.[1][2][3] Its ability to discriminate between different P2X receptor subtypes has made it a valuable pharmacological tool for studying the physiological and pathological roles of these ATP-gated ion channels.[2] Furthermore, recent studies have identified additional molecular targets for this compound, expanding its potential applications in biomedical research. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Primary Molecular Targets of this compound

The primary molecular targets of this compound identified to date are members of the P2X family of ionotropic receptors and the high mobility group A2 (HMGA2) protein.

P2X Receptors

This compound exhibits high affinity for the P2X3 receptor subtype, acting as a potent antagonist.[1][2][3] It also shows significant, though lesser, affinity for the P2X1 receptor, while its affinity for the P2X2 subtype is considerably lower.[2] This selectivity profile makes this compound a useful tool for dissecting the contributions of P2X1 and P2X3 receptors in various biological processes. In contrast, this compound shows no significant activity at P2Y1, P2Y2, and P2Y11 receptors, with IC50 values greater than 10 μM.[2]

High Mobility Group A2 (HMGA2) Protein

This compound has been shown to inhibit the DNA-binding activity of the high mobility group A2 (HMGA2) protein.[2] HMGA2 is a non-histone chromosomal protein that can regulate gene expression and is often overexpressed in cancerous tissues. By inhibiting the interaction of HMGA2 with DNA, this compound presents a potential mechanism for anti-tumor activity.[2]

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for the interaction of this compound with its known molecular targets.

| Target | Parameter | Value (nM) | Species | Comments | Reference |

| P2X3 Receptor | K_i | 36 | Recombinant | High affinity | [2][3] |

| P2X1 Receptor | K_i | 82 | Recombinant | Moderate affinity | [2] |

| P2X2 Receptor | K_i | 4144 | Recombinant | Low affinity | [2] |

| P2X3 Receptor | IC_50 | 527 | Rat | Inhibition of α,β-meATP-evoked currents in DRG neurons | [2][3] |

| HMGA2 | IC_50 | 870 | N/A | Inhibition of DNA-binding activity | [2] |

| P2Y1, P2Y2, P2Y11 Receptors | IC_50 | >10,000 | N/A | No significant activity | [2] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action related to the molecular targets of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's molecular targets are provided below.

Whole-Cell Patch-Clamp Electrophysiology for P2X3 Receptor Antagonism

This protocol describes the determination of the IC50 value of this compound for the inhibition of ATP-gated currents in cells expressing P2X3 receptors.

1. Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells or dorsal root ganglion (DRG) neurons stably or transiently expressing the P2X3 receptor.

-

Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

-

Agonist Solution: Prepare a stock solution of α,β-methylene-ATP (α,β-meATP) in the external solution.

-

Antagonist Solution: Prepare a range of concentrations of this compound in the external solution containing a fixed concentration of α,β-meATP (typically the EC50 concentration).

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at -60 mV.

-

Apply the agonist (α,β-meATP) to elicit an inward current.

-

After a washout period, co-apply the agonist with increasing concentrations of this compound.

-

Record the peak inward current at each concentration of this compound.

4. Data Analysis:

-

Normalize the peak current in the presence of this compound to the control current (agonist alone).

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay for P2X Receptor Affinity (K_i)

This protocol outlines a method to determine the binding affinity (K_i) of this compound for P2X receptors using a competitive binding assay.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the target P2X receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]α,β-meATP), and a range of concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a non-labeled competing ligand.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold binding buffer to remove unbound radioligand.

3. Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

AlphaScreen Assay for Inhibition of HMGA2-DNA Interaction

This protocol describes a high-throughput method to measure the inhibition of the HMGA2-DNA interaction by this compound.

1. Reagents and Materials:

-

His-tagged HMGA2 protein.

-

Biotinylated double-stranded DNA oligonucleotide containing an AT-rich sequence.

-

Streptavidin-coated Donor beads.

-

Nickel chelate (Ni-NTA) Acceptor beads.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

This compound compound.

2. Assay Procedure:

-

In a 384-well plate, add the His-tagged HMGA2 protein and the biotinylated DNA.

-

Add this compound at various concentrations.

-

Incubate at room temperature to allow for the interaction between HMGA2, DNA, and the inhibitor.

-

Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.

-

Incubate in the dark at room temperature.

3. Detection and Analysis:

-

If HMGA2 and DNA are in close proximity, the Donor and Acceptor beads will also be close.

-

Excite the Donor beads at 680 nm. The released singlet oxygen will activate the Acceptor beads, which will emit light at 520-620 nm.

-

Measure the luminescent signal using an appropriate plate reader.

-

A decrease in the signal indicates inhibition of the HMGA2-DNA interaction.

-

Plot the signal intensity as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Conclusion

This compound is a multifaceted pharmacological agent with well-defined molecular targets. Its primary role as a potent and selective antagonist of P2X3 and P2X1 purinergic receptors makes it an indispensable tool for investigating the roles of these channels in pain, inflammation, and other physiological processes. The additional discovery of its inhibitory activity on the HMGA2-DNA interaction opens new avenues for its potential application in cancer research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore its therapeutic potential.

References

The Impact of NF110 on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF110 is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons. Emerging research indicates the involvement of P2X3 receptor signaling in a variety of physiological and pathological processes, including nociception, inflammation, and potentially cancer. This technical guide provides an in-depth overview of the known and potential impacts of this compound on key cellular signaling pathways. By summarizing available quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document aims to serve as a comprehensive resource for professionals in research and drug development.

Introduction to this compound and the P2X3 Receptor

This compound is a suramin analogue that acts as a competitive antagonist of the P2X3 receptor. P2X3 receptors are trimeric ion channels that open in response to extracellular adenosine triphosphate (ATP), leading to the influx of cations, most notably Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn initiates a cascade of downstream signaling events. The selective blockade of P2X3 receptors by this compound offers a valuable tool to investigate the physiological roles of this receptor and presents a potential therapeutic strategy for conditions where P2X3 is over-activated, such as chronic pain and certain inflammatory conditions.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on P2X3 receptors has been characterized in various experimental systems. The following table summarizes key quantitative data.

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| Ki | 36 nM | - | Radioligand binding assay | [1] |

| IC₅₀ | 527 nM | Rat dorsal root ganglia neurons | α,β-methylene-ATP-induced currents | [1] |

| IC₅₀ | > 10 µM | Stably expressed P2Y receptors | - | [1] |

| IC₃₀ | 362.3 μM | Human tumor cell line panel | - | [1] |

| IC₅₀ | 0.87 μM | - | Inhibition of HMGA2-DNA interactions | [1] |

This compound and Intracellular Calcium Signaling

The primary mechanism of action of P2X3 receptor activation is the influx of extracellular calcium. By blocking this initial event, this compound is predicted to attenuate all downstream signaling pathways that are dependent on this calcium influx.

P2X3 Receptor-Mediated Calcium Influx Pathway

The following diagram illustrates the initial step of P2X3 receptor signaling and the inhibitory action of this compound.

Experimental Protocol: Measurement of Intracellular Calcium Concentration

A common method to assess the effect of this compound on P2X3 receptor-mediated calcium influx is using fluorescent calcium indicators like Fura-2 AM.[2][3]

Materials:

-

Cells expressing P2X3 receptors (e.g., dorsal root ganglion neurons or a recombinant cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

ATP or a selective P2X3 agonist (e.g., α,β-methylene-ATP)

-

This compound

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation: Plate cells in a 96-well black-walled plate or on coverslips suitable for microscopy and culture overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

This compound Pre-incubation: Add HBSS containing the desired concentration of this compound or vehicle control to the cells and incubate for a specified period (e.g., 15-30 minutes).

-

Measurement of Calcium Response:

-

Place the plate or coverslip in the fluorescence imaging system.

-

Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).

-

Add the P2X3 agonist (e.g., ATP) to the cells.

-

Continuously record the fluorescence ratio for several minutes to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Compare the peak calcium response in this compound-treated cells to control cells to determine the inhibitory effect of this compound.

-

Impact of this compound on Downstream Signaling Pathways

The increase in intracellular calcium following P2X3 receptor activation can trigger several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct experimental evidence for this compound's modulation of these pathways is limited, its inhibitory effect on the initial calcium signal strongly suggests a corresponding attenuation of these downstream events.

Mitogen-Activated Protein Kinase (MAPK) Pathway